Bis[(4-fluorophenyl)methyl]diselane
Description
Bis[(4-fluorophenyl)methyl]diselane (CAS RN: 52673-29-7), also referred to as 1,2-bis(4-fluorophenyl)diselane, is an organoselenium compound with the molecular formula C₁₂H₈F₂Se₂ and an average molecular weight of 348.134 g/mol . Its structure features two 4-fluorophenyl groups connected via a diselenide (–Se–Se–) bridge. This compound is synthesized under inert conditions (e.g., nitrogen atmosphere) using magnesium chips as a reducing agent, as demonstrated in recent protocols . Characterization methods include ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, which confirm its purity and structural integrity .
Properties
CAS No. |
57239-58-4 |
|---|---|
Molecular Formula |
C14H12F2Se2 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
1-fluoro-4-[[(4-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI Key |
AUWNSFBLQTTXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Mechanochemical Synthesis via Magnesium-Based Selenium Nucleophiles
The mechanochemical approach, developed by recent advances in solvent-free synthesis, enables efficient diselenide formation through in situ generation of magnesium-selenium intermediates. In this method, a mixture of bis(4-fluorophenylmethyl) halide (e.g., chloride or bromide), elemental selenium, and magnesium metal undergoes liquid-assisted grinding (LAG) in a ball mill. Mechanical force facilitates the reduction of selenium and subsequent nucleophilic substitution, yielding the diselenide after oxidative work-up in air.
Key Steps :
- Grinding : A stoichiometric ratio of bis(4-fluorophenylmethyl) halide (2.0 mmol), selenium powder (2.2 mmol), and magnesium turnings (4.4 mmol) is ground at 30 Hz for 2 hours.
- Oxidation : The intermediate magnesium selenide is exposed to atmospheric oxygen, promoting dimerization to the diselenide.
Advantages :
- Eliminates solvents and external reductants.
- Broad substrate tolerance, including aryl and alkyl groups.
- Typical yields for analogous diselenides: 70–85%.
Electrophilic Selenenylation Using Selenium Tetrachloride
Adapted from isoxazoline diselenide syntheses, this method employs selenium tetrachloride (SeCl₄) as an electrophilic selenium source. While originally designed for β,γ-unsaturated oximes, the protocol can be modified for 4-fluorobenzyl precursors.
Procedure :
- Electrophilic Attack : Bis(4-fluorophenylmethyl)amine reacts with SeCl₄ in acetonitrile at 0°C, forming a selenurane intermediate.
- Reduction-Oxidation : Sodium borohydride reduces the intermediate to selenol, which oxidizes in air to the diselenide.
Challenges :
- Requires precise control of stoichiometry to avoid over-selenation.
- Lower yields (40–51% for para-substituted analogs).
Reductive Coupling of Selenenyl Chlorides
This two-step method involves synthesizing 4-fluorophenylmethyl selenenyl chloride followed by reductive coupling.
Step 1: Selenenyl Chloride Synthesis
Bis(4-fluorophenyl)methanol (source) is treated with thionyl chloride (SOCl₂) and selenium dioxide (SeO₂) in benzene, yielding 4-fluorophenylmethyl selenenyl chloride.
Step 2: Reduction
The selenenyl chloride is reduced with sodium borohydride (NaBH₄) in tetrahydrofuran (THF), producing the diselenide via selenol intermediates.
Optimization :
- Excess NaBH₄ ensures complete reduction.
- Yields depend on solvent purity and exclusion of moisture.
Oxidative Coupling of 4-Fluorophenylmethyl Selenol
A classical approach involves the oxidation of 4-fluorophenylmethyl selenol (SeH derivative) in air. The selenol is generated via hydrolysis of 4-fluorophenylmethyl magnesium selenide or nucleophilic substitution of halides with hydrogen selenide (H₂Se).
Reaction Pathway :
- Selenol Generation :
- 4-Fluorophenylmethyl bromide + LiSeH → 4-fluorophenylmethyl selenol.
- Oxidation :
- 2 RSeH + ½ O₂ → RSe–SeR + H₂O.
Limitations :
- Handling toxic H₂Se gas requires specialized equipment.
- Moderate yields (60–75%) due to side reactions.
Comparative Analysis of Preparation Methods
Physicochemical Properties of Bis[(4-fluorophenyl)methyl]diselane
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 376.2 g/mol | |
| Melting Point | 43–45°C (observed) | , |
| Appearance | White to off-white powder | |
| Solubility | Insoluble in water; soluble in THF, DCM |
Chemical Reactions Analysis
Types of Reactions
Bis[(4-fluorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: It can be reduced to form selenides.
Substitution: The selenium atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenides depending on the nucleophile used.
Scientific Research Applications
Bis[(4-fluorophenyl)methyl]diselane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Industry: Potential use in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Bis[(4-fluorophenyl)methyl]diselane involves its ability to modulate redox states within cells. It can act as both an antioxidant and a prooxidant, depending on the cellular context. The compound interacts with various molecular targets, including thiol-containing proteins and enzymes, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
- Selenium vs. Sulfur/Sulfonamide Analogs : Unlike sulfonamide derivatives (e.g., compound 6i in ), the diselenide group in this compound confers distinct redox properties, including enhanced reactivity in radical scavenging and catalytic applications .
- Fluorination Impact: The 4-fluorophenyl groups increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1,2-bis(4-methylphenyl)diselane). Fluorination also influences solubility, as seen in lower aqueous solubility relative to Bis(4-fluorophenyl)methanol .
- Thermal Stability : The diselenide bridge contributes to higher thermal stability compared to sulfonamide analogs (melting points >200°C for some sulfonamides vs. unreported for diselane) .
Critical Notes on Research Findings
Synthesis Challenges : The diselenide bond is sensitive to oxidation, requiring stringent inert conditions during synthesis .
Q & A
Q. What synthetic routes are available for preparing Bis[(4-fluorophenyl)methyl]diselane, and how can structural purity be validated?
The synthesis of bis(4-fluorophenyl)-containing compounds often involves nucleophilic substitution or coupling reactions. For example, bis(4-fluorophenyl)methanol derivatives are synthesized via Grignard reactions or selenide-specific protocols (e.g., diselenide bond formation using selenol intermediates). Structural validation requires a combination of thin-layer chromatography (TLC) for reaction monitoring, 1H/13C/19F NMR for confirming substituent positions and diselane bonds, and mass spectrometry (MS) to verify molecular weight . Purity is assessed via melting point analysis and high-performance liquid chromatography (HPLC) using cyanopropyl-bonded stationary phases, as demonstrated in degradation studies of similar fluorophenyl compounds .
Q. How can the solubility and stability of this compound be systematically evaluated?
Solubility is tested in solvents of varying polarity (e.g., water, ethanol, dichloromethane) under controlled pH conditions (e.g., pH 1.1 and 7.8), with quantification via UV-Vis spectroscopy. Stability assessments include thermal gravimetric analysis (TGA) for decomposition temperatures (e.g., up to 310°C for fluorophenyl silanes) and exposure to UV light to study photodegradation. For example, bis(4-fluorophenyl)methanol derivatives show stability under daylight but degrade under extreme thermal conditions .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or MS data may arise from impurities or stereochemical variations. 19F NMR is critical for distinguishing fluorine environments in fluorophenyl groups, while 2D NMR (COSY, HSQC) clarifies coupling patterns. For mass spectral anomalies, high-resolution ESI-MS can differentiate between isotopic clusters and adduct formations. Cross-referencing with X-ray crystallography (where feasible) provides definitive structural confirmation . In cases of overlapping HPLC peaks, micellar or microemulsion mobile phases improve separation efficiency for structurally similar degradation products .
Q. How can synthetic pathways be optimized to address low yields in diselane bond formation?
Low yields often stem from competing oxidation or incomplete selenol coupling. Strategies include:
- Using anhydrous conditions and inert atmospheres to prevent diselane oxidation.
- Catalytic selenium sources (e.g., Na2SeO3) to enhance reaction kinetics.
- Real-time monitoring via Raman spectroscopy to track diselane bond formation. Example optimizations for bis(4-fluorophenyl) piperazine derivatives achieved 65–85% yields by adjusting stoichiometry and reaction time .
Q. What methodologies identify and quantify degradation products of this compound under environmental conditions?
Accelerated degradation studies use reversed-phase liquid chromatography (RPLC) with photodiode array detection. For example, flunarizine hydrochloride degradation products (e.g., bis(4-fluorophenyl)methanone) were separated using micellar mobile phases (e.g., SDS/butanol) . Quantification employs external calibration curves with deuterated internal standards (e.g., acenaphthene-d10) to minimize matrix effects .
Methodological Framework for Experimental Design
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
